molecular formula C79H125N23O22 B612385 Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt CAS No. 343268-91-7

Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

Cat. No.: B612385
CAS No.: 343268-91-7
M. Wt: 1749
InChI Key: JPRBZUXULYLVPJ-HYNYKCRDSA-N
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Description

Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.

Biological Activity

Orexin A (17-33) trifluoroacetate salt, a truncated form of the orexin neuropeptide, has garnered attention in the scientific community due to its significant biological activities. This peptide, consisting of 17 to 33 amino acids from the orexin A sequence, exhibits distinct receptor selectivity and functional roles in various physiological processes.

Structure and Receptor Selectivity

Orexin A (17-33) demonstrates a notable selectivity for the orexin receptor 1 (OX1R) over orexin receptor 2 (OX2R). Studies have shown that this truncated peptide has a 23-fold selectivity for OX1R compared to OX2R, making it a valuable tool for investigating the specific roles of orexin signaling pathways in vivo and in vitro . The structure-activity relationship studies indicate that key residues such as Tyr 17 , Leu 20 , Asn 25 , and His 26 are critical for its agonist properties .

Orexin A (17-33) activates intracellular signaling pathways primarily through G-protein coupled receptors. Upon binding to OX1R, it enhances intracellular calcium levels via several mechanisms:

  • Extracellular Ca2+^{2+} Influx : The primary route for calcium influx involves transient receptor potential canonical channels.
  • Phospholipase C Pathway : Activation of this pathway leads to the release of calcium from the endoplasmic reticulum, further contributing to neuronal excitability .

Physiological Effects

The biological activity of Orexin A (17-33) extends to various physiological functions:

  • Cognitive Enhancement : Research indicates that intranasal administration of orexin A enhances cognitive functions such as attention and memory in animal models. This effect is mediated by increased acetylcholine release in the prefrontal cortex, which is crucial for cognitive processing .
  • Regulation of Sleep-Wake Cycle : Orexin peptides are critical in regulating sleep and arousal states. Orexin A (17-33) promotes wakefulness and has been implicated in the transition from REM sleep to wakefulness, affecting overall sleep architecture .
  • Metabolic Regulation : Orexin signaling is also linked to energy homeostasis and metabolic processes. Activation of orexin receptors influences feeding behaviors and energy expenditure, suggesting a role in weight regulation .

Table 1: Summary of Key Studies on Orexin A (17-33)

Study ReferenceFindingsMethodology
Increased cognitive function via acetylcholine releaseIntranasal administration in rats
Promotes wakefulness; regulates sleep architectureElectrophysiological recordings
Selectivity for OX1R; structure-activity relationshipBinding affinity assays
Enhances sympathetic nervous system activityMicroinjection studies

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRBZUXULYLVPJ-HYNYKCRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H125N23O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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